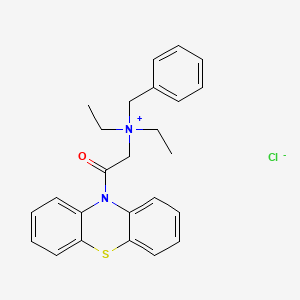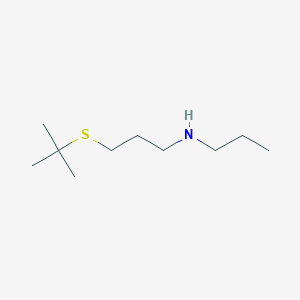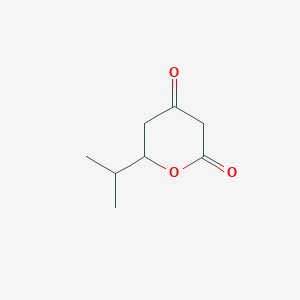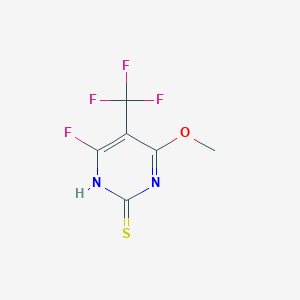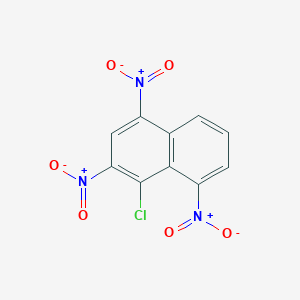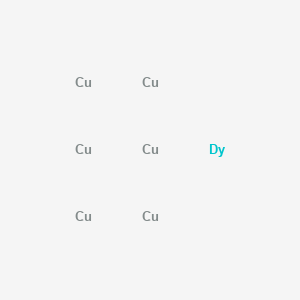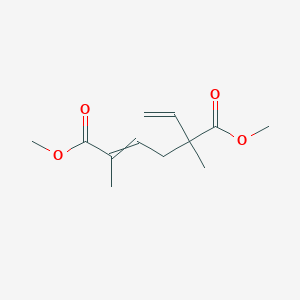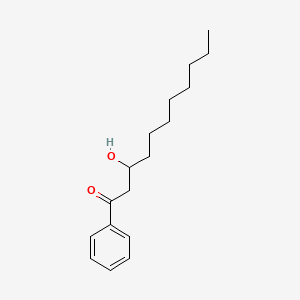
3-Hydroxy-1-phenylundecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-phenylundecan-1-one is an organic compound with the molecular formula C_17H_26O_2 It is a ketone with a hydroxyl group and a phenyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenylundecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenylundecan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-phenylundecan-1-one.
Reduction: The ketone group can be reduced to form 3-hydroxy-1-phenylundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-Phenylundecan-1-one
Reduction: 3-Hydroxy-1-phenylundecanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Hydroxy-1-phenylundecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-phenylpropan-1-one
- 3-Hydroxy-1-phenylbutan-1-one
- 3-Hydroxy-1-phenylpentan-1-one
Uniqueness
3-Hydroxy-1-phenylundecan-1-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not be able to fulfill.
Properties
CAS No. |
92573-01-8 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-hydroxy-1-phenylundecan-1-one |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-16(18)14-17(19)15-11-8-7-9-12-15/h7-9,11-12,16,18H,2-6,10,13-14H2,1H3 |
InChI Key |
SVEMKPLOJJOELY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
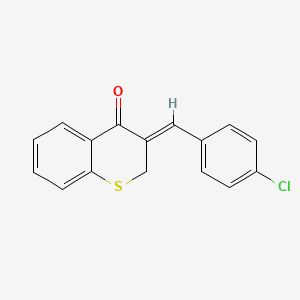

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
